trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide
Overview
Description
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide: is a chemical compound with the molecular formula C14H20INO3S and a molecular weight of 409.29 g/mol . It is characterized by the presence of an iodophenyl group, a tetrahydropyran ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
The synthesis of trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide typically involves multiple steps, starting with the preparation of the iodophenyl intermediate. The iodophenyl group is introduced through iodination reactions, followed by the formation of the tetrahydropyran ring via cyclization reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the iodophenyl, tetrahydropyran, or sulfonamide groups .
Scientific Research Applications
trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group can participate in halogen bonding, while the sulfonamide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to trans-N-(3-(4-Iodophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide include other sulfonamides and iodophenyl derivatives. For example:
N-(4-Iodophenyl)sulfonamide: Similar in structure but lacks the tetrahydropyran ring.
trans-N-(3-(4-Bromophenyl)tetrahydro-2H-pyran-4-YL)propane-2-sulfonamide: Similar but with a bromine atom instead of iodine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
N-[(3S,4R)-3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20INO3S/c1-10(2)20(17,18)16-14-7-8-19-9-13(14)11-3-5-12(15)6-4-11/h3-6,10,13-14,16H,7-9H2,1-2H3/t13-,14+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWENXUCTZFSCNH-UONOGXRCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1CCOCC1C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)N[C@@H]1CCOC[C@H]1C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20INO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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